molecular formula C17H15ClN4O4 B11074114 2-[(4E)-4-(3-chloro-4-hydroxy-5-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]-6-methylpyrimidin-4(3H)-one

2-[(4E)-4-(3-chloro-4-hydroxy-5-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]-6-methylpyrimidin-4(3H)-one

Cat. No.: B11074114
M. Wt: 374.8 g/mol
InChI Key: JZLRSZLIXVCUCV-VZUCSPMQSA-N
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Description

2-{4-[(E)-1-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL}-6-METHYL-4(3H)-PYRIMIDINONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a pyrimidinone ring, and several functional groups such as hydroxyl, methoxy, and chloro groups. Its intricate structure makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(E)-1-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL}-6-METHYL-4(3H)-PYRIMIDINONE typically involves multiple steps. One common synthetic route starts with the preparation of the pyrazole ring, followed by the formation of the pyrimidinone ring. The key steps include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.

    Formation of the Pyrimidinone Ring: This involves the cyclization of a suitable precursor, such as an amidine, with a β-ketoester.

    Introduction of Functional Groups: The hydroxyl, methoxy, and chloro groups are introduced through selective substitution reactions using appropriate reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(E)-1-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL}-6-METHYL-4(3H)-PYRIMIDINONE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups in the pyrazole and pyrimidinone rings can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-{4-[(E)-1-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL}-6-METHYL-4(3H)-PYRIMIDINONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{4-[(E)-1-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL}-6-METHYL-4(3H)-PYRIMIDINONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • **2-{4-[(E)-1-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL}-6-METHYL-4(3H)-PYRIMIDINONE
  • **2-{4-[(E)-1-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL}-6-METHYL-4(3H)-PYRIMIDINONE

Uniqueness

The uniqueness of 2-{4-[(E)-1-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL}-6-METHYL-4(3H)-PYRIMIDINONE lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C17H15ClN4O4

Molecular Weight

374.8 g/mol

IUPAC Name

2-[(4E)-4-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C17H15ClN4O4/c1-8-4-14(23)20-17(19-8)22-16(25)11(9(2)21-22)5-10-6-12(18)15(24)13(7-10)26-3/h4-7,24H,1-3H3,(H,19,20,23)/b11-5+

InChI Key

JZLRSZLIXVCUCV-VZUCSPMQSA-N

Isomeric SMILES

CC1=CC(=O)NC(=N1)N2C(=O)/C(=C/C3=CC(=C(C(=C3)Cl)O)OC)/C(=N2)C

Canonical SMILES

CC1=CC(=O)NC(=N1)N2C(=O)C(=CC3=CC(=C(C(=C3)Cl)O)OC)C(=N2)C

Origin of Product

United States

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